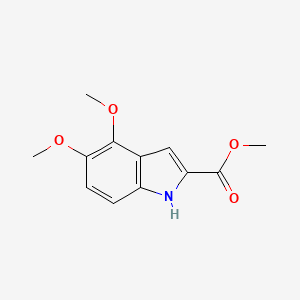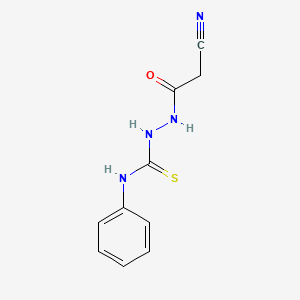
1-(Cyanoacetyl)-4-phenylthiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The name “1-(Cyanoacetyl)-4-phenylthiosemicarbazide” suggests that this compound is a thiosemicarbazide derivative. Thiosemicarbazides are a class of organic compounds characterized by a functional group consisting of a thioamide (R-C(=S)-NH2) and a hydrazine (-NH-NH2). They are known for their reactivity and are often used as precursors in the synthesis of various heterocyclic compounds .
Chemical Reactions Analysis
Thiosemicarbazides are known for their reactivity and are often used as precursors in the synthesis of various heterocyclic compounds . They can undergo a variety of reactions, including cyclocondensation, to form different heterocyclic structures .Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-(Cyanoacetyl)-4-phenylthiosemicarbazide plays a crucial role in the synthesis of various heterocyclic compounds. For instance, it reacts with phenyl isothiocyanate, leading to the formation of 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-thiadiazine-5-ones. These compounds are significant due to their diverse biological activities (Mekheimer & Shaker, 1999). Additionally, the compound has been used in synthesizing pyrazole, triazole, thiazole, pyridine, and chromene derivatives, all of which exhibit antimicrobial and antifungal properties (Thabet, Helal, Salem, & Farrag, 2011).
Structural Studies and Anticancer Potential
The structural characteristics of this compound derivatives have been studied extensively, with a focus on their potential anticancer activity. Quantum chemical calculations and experimental spectroscopic techniques have been employed to understand the structural nuances of these compounds, which can inform their biological activity (Pitucha et al., 2016).
Antimicrobial and Antifungal Activities
Various derivatives of this compound have been synthesized and shown to possess antimicrobial and antifungal activities. These compounds have been evaluated for their effectiveness against a range of microbial and fungal pathogens, showcasing their potential in the development of new antimicrobial agents (Mohareb, Ho, & Mohamed, 2007).
Formation of Metal Complexes
Research has also explored the formation of metal complexes with this compound derivatives. These studies involve characterizing the complexes using various analytical techniques, which can lead to insights into their potential applications in catalysis, material science, and pharmaceuticals (Shoukry, Elmoghayar, & Elghandour, 1987).
Future Directions
The future directions for research on “1-(Cyanoacetyl)-4-phenylthiosemicarbazide” would likely depend on its potential applications. Given the known reactivity of thiosemicarbazides, it could be of interest for the synthesis of various heterocyclic compounds. Additionally, if it shows promising biological activity, it could be further studied for potential medicinal applications .
properties
IUPAC Name |
1-[(2-cyanoacetyl)amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c11-7-6-9(15)13-14-10(16)12-8-4-2-1-3-5-8/h1-5H,6H2,(H,13,15)(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEGQYYFRRDWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol;hydrochloride](/img/structure/B2665831.png)

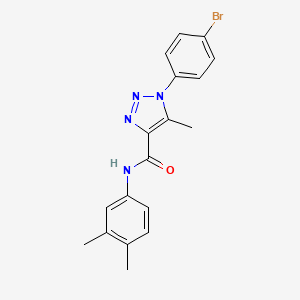
![3-Tert-butyl-6-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2665838.png)
![N-(4-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2665839.png)
![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2665841.png)
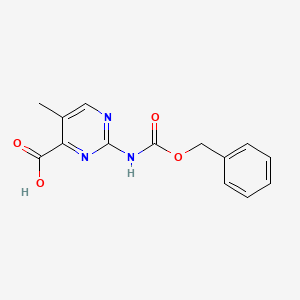
![N-[2-(4-Methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2665844.png)
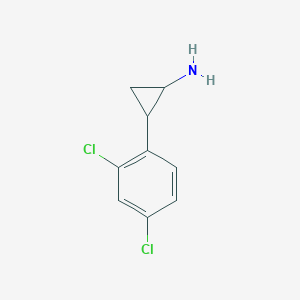
![N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide](/img/structure/B2665846.png)
![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2665847.png)
![6-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2665848.png)

